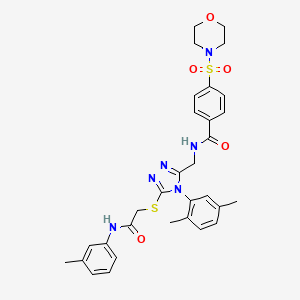![molecular formula C8H5F3N2O3S B2410969 Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate CAS No. 1021019-74-8](/img/structure/B2410969.png)
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core structure, which is fused with a trifluoromethanesulfonate group. The compound is known for its significant applications in organic synthesis and pharmaceutical chemistry due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c , a protein involved in cell signaling pathways related to cancer, and cholinesterase enzymes , which are important in the symptomatic treatment of Alzheimer’s disease.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors , forming a covalent bond with their target proteins, leading to irreversible inhibition. This mode of action is often used in the development of anticancer agents .
Biochemical Pathways
Given the reported targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may affect pathways related to cell signaling and neurotransmission .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate good inhibitory activities against their targets , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives can be involved in various biochemical reactions
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been found to be effective against multiple Candida species
Molecular Mechanism
It is known that some imidazo[1,2-a]pyridine derivatives can act as covalent anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate typically involves the reaction of imidazo[1,2-a]pyridine with trifluoromethanesulfonic anhydride. This reaction is usually carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is typically performed at low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have applications in medicinal chemistry and material science .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethanesulfonate group.
Imidazo[1,2-a]pyrazine: A similar heterocyclic compound with a pyrazine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with the nitrogen atoms in different positions.
Uniqueness: Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and electrophilicity. This makes it a valuable reagent in organic synthesis and a potent bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-13-4-2-1-3-6(13)12-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONANKGCSEAPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410886.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)

![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)
![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)
![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)



![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)

